ethyl 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylate is a complex organic compound featuring a pyrazole ring, a pyridazine ring, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Similar compounds with a pyrazolylpyridazine core have been reported to exhibit a wide spectrum of biological activity .
Mode of Action
It’s known that the pyrazolylpyridazine derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Derivatives of pyrazolylpyridazine have been reported to influence several biological pathways, including anti-inflammatory, antibacterial, antioxidant, and hypotensive activity .
Result of Action
Similar compounds have been reported to show a pronounced stimulating effect on plant growth .
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as hydrazine and a 1,3-diketone, the pyrazole ring is formed through a cyclization reaction.
Construction of the Pyridazine Ring: The pyrazole derivative is then reacted with a suitable dicarbonyl compound under acidic or basic conditions to form the pyridazine ring.
Formation of the Piperidine Ring: The pyridazine derivative is then subjected to a nucleophilic substitution reaction with a piperidine derivative.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Ethyl 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents on the pyrazole or pyridazine rings.
Pyridazine Derivatives: Compounds with variations in the pyridazine ring, leading to different biological activities.
Piperidine Derivatives: Compounds with modifications in the piperidine ring, affecting their pharmacological properties.
The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-2-22-15(21)12-6-10-19(11-7-12)13-4-5-14(18-17-13)20-9-3-8-16-20/h3-5,8-9,12H,2,6-7,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGCRIWPDXGHPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NN=C(C=C2)N3C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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